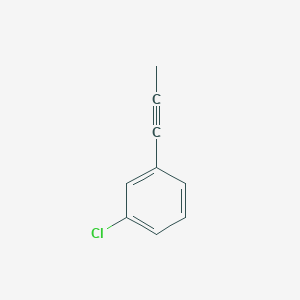

Benzene, 1-chloro-3-(1-propyn-1-yl)-

Description

Significance of Aryl-Substituted Acetylenes in Synthetic Transformations

Aryl-substituted acetylenes are fundamental components in the toolkit of synthetic organic chemists. The carbon-carbon triple bond, or acetylenic group, is a high-energy functional group that readily participates in a wide array of chemical transformations. Its linear geometry and the sp-hybridization of its carbon atoms impart unique electronic and steric properties. These compounds are key precursors in the synthesis of a diverse range of more complex molecules.

One of the most powerful applications of aryl-substituted acetylenes is in cross-coupling reactions, such as the Sonogashira, Heck, and Stille reactions. wikipedia.orgchemeurope.com These palladium-catalyzed reactions allow for the formation of new carbon-carbon bonds, enabling the construction of intricate molecular skeletons. wikipedia.org For instance, the Sonogashira coupling of a terminal alkyne with an aryl halide is a cornerstone for the synthesis of substituted alkynes. wikipedia.orgchemeurope.com Furthermore, the alkyne moiety can be transformed into other functional groups; for example, it can be hydrogenated to form alkenes or alkanes, hydrated to yield ketones, or can participate in cycloaddition reactions to form heterocyclic compounds. This versatility makes aryl-substituted acetylenes indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials. wikipedia.org

The Role of Halogenated Benzene (B151609) Derivatives in Chemical Synthesis

Halogenated benzene derivatives are a critical class of intermediates in organic synthesis. The introduction of a halogen atom onto a benzene ring significantly alters its chemical reactivity, providing a handle for further functionalization. researchgate.net The halogen can act as a leaving group in nucleophilic aromatic substitution reactions or, more commonly, serves as an electrophilic partner in a variety of cross-coupling reactions. nih.gov

The nature and position of the halogen on the benzene ring influence the regioselectivity of subsequent reactions. Halogens are deactivating yet ortho-, para-directing in electrophilic aromatic substitution reactions. This dual role is a consequence of the interplay between their electron-withdrawing inductive effect and their electron-donating resonance effect. In the context of cross-coupling reactions, the reactivity of the aryl halide is dependent on the identity of the halogen, with the general trend being I > Br > Cl. wikipedia.org This differential reactivity can be exploited for selective, sequential functionalization of polyhalogenated aromatic compounds.

Structural Specificity of Benzene, 1-chloro-3-(1-propyn-1-yl)- within Chloroarylalkyne Class

Benzene, 1-chloro-3-(1-propyn-1-yl)- possesses a distinct substitution pattern that dictates its specific chemical properties. The chloro and 1-propyn-1-yl groups are situated in a meta- (1,3-) relationship on the benzene ring. This arrangement has important implications for the molecule's electronic and steric characteristics.

The chlorine atom acts as an electron-withdrawing group through induction, while the propynyl (B12738560) group also exhibits electron-withdrawing properties. The meta-disposition of these two groups means that their electronic effects are additive, influencing the electron density of the aromatic ring and its reactivity in substitution reactions. This specific substitution pattern distinguishes it from its ortho- and para-isomers, where resonance effects might play a more significant role in the interaction between the substituents.

Overview of Research Paradigms and Methodological Approaches

The study of chloroarylalkynes such as Benzene, 1-chloro-3-(1-propyn-1-yl)- typically involves a combination of synthetic and analytical methodologies. The primary synthetic route to such compounds is the Sonogashira cross-coupling reaction. wikipedia.orgchemeurope.comorganic-chemistry.orgresearchgate.net This would involve the reaction of a 1,3-dihalogenated benzene (such as 1-chloro-3-iodobenzene (B1293798) or 1-bromo-3-chlorobenzene) with propyne (B1212725) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgchemeurope.comorganic-chemistry.orgresearchgate.net The choice of dihalogenated benzene allows for selective coupling at the more reactive carbon-halogen bond (C-I or C-Br over C-Cl).

Characterization of the resulting product and its subsequent reaction products relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the carbon-hydrogen framework of the molecule. Infrared (IR) spectroscopy helps to identify the characteristic vibrational frequencies of the functional groups present, notably the alkyne C≡C triple bond. Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Detailed Research Findings

While specific experimental data for Benzene, 1-chloro-3-(1-propyn-1-yl)- is not widely available in the cited literature, its properties can be predicted based on the well-established characteristics of its constituent functional groups and related compounds.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₇Cl |

| Molecular Weight | 150.61 g/mol |

| CAS Number | 43136-84-1 |

| Appearance | Predicted: Colorless to pale yellow liquid |

| Boiling Point | Predicted: ~210-230 °C |

| Density | Predicted: ~1.1 g/cm³ |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the propynyl group. The aromatic region would likely display a complex multiplet pattern between δ 7.2 and 7.5 ppm, characteristic of a 1,3-disubstituted benzene ring. The methyl protons of the propynyl group would appear as a singlet at approximately δ 2.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide signals for all nine carbon atoms in unique chemical environments. The aromatic carbons would resonate in the δ 120-140 ppm region. The carbon atom attached to the chlorine (C-Cl) would be expected around δ 134 ppm, while the carbon attached to the alkyne (C-C≡C) would be around δ 123 ppm. The two sp-hybridized carbons of the alkyne would appear in the δ 80-90 ppm range. The methyl carbon would be observed in the upfield region, likely below δ 10 ppm.

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A sharp, weak absorption around 2230-2260 cm⁻¹ would indicate the C≡C triple bond stretch. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and the C=C stretching vibrations of the benzene ring would be observed in the 1450-1600 cm⁻¹ region. A distinct band corresponding to the C-Cl stretch would be present in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z 150 and a significant M+2 peak at m/z 152 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation would likely involve the loss of a methyl radical (CH₃) to give a fragment at m/z 135, and the loss of the chlorine atom to produce a fragment at m/z 115.

Properties

IUPAC Name |

1-chloro-3-prop-1-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTLHFSXVJXWSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498685 | |

| Record name | 1-Chloro-3-(prop-1-yn-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43136-84-1 | |

| Record name | 1-Chloro-3-(prop-1-yn-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reactivity and Mechanistic Pathways of Benzene, 1 Chloro 3 1 Propyn 1 Yl

Reactivity of the Propynyl (B12738560) Functional Group

The terminal triple bond of the propynyl group offers a distinct set of reactive opportunities, independent of the aryl halide chemistry.

Alkyne Metathesis: This transformation involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by high-oxidation-state transition metal alkylidyne complexes, such as those of molybdenum or tungsten. acs.org Benzene (B151609), 1-chloro-3-(1-propyn-1-yl)- can undergo self-metathesis to produce a dimer and a volatile byproduct (2-butyne) or cross-metathesis with another alkyne to generate new, unsymmetrical internal alkynes.

Cycloaddition Reactions: The propynyl group can act as a 2π component in cycloaddition reactions. A prominent example is the copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC), a cornerstone of "click chemistry." This reaction with an organic azide (B81097) (R-N₃) would yield a highly stable 1,2,3-triazole ring, specifically a 1,4-disubstituted triazole in the case of CuAAC.

Hydration: The addition of water across the triple bond, typically catalyzed by mercury(II) salts (e.g., HgSO₄ in aqueous H₂SO₄) or more modern gold or platinum catalysts, follows Markovnikov's rule. The initial product is an enol, which rapidly tautomerizes to the more stable keto form. For Benzene, 1-chloro-3-(1-propyn-1-yl)-, this reaction would yield a methyl ketone.

Product: 1-(3-chlorophenyl)propan-2-one (B45335)

Hydroamination: This reaction involves the addition of an N-H bond from an amine across the triple bond. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) is highly dependent on the choice of catalyst (e.g., gold, titanium, ruthenium) and the amine substrate. The reaction typically produces enamines or imines, which can be valuable intermediates for further synthesis.

Polymerization Studies Involving the Alkynyl Moiety

The 1-propynyl group in Benzene, 1-chloro-3-(1-propyn-1-yl)- serves as a monomeric unit for the synthesis of conjugated polymers. The polymerization of aryl-substituted internal alkynes can be achieved through various transition metal-catalyzed methods, leading to polymers with interesting optical and electronic properties. Rhodium and cobalt complexes have been shown to be effective catalysts for such polymerizations. nih.govnih.gov

One of the prominent methods for the polymerization of internal alkynes is [2+2+2] polycyclotrimerization. This reaction, often catalyzed by cobalt complexes like Co₂(CO)₈, involves the cyclization of three alkyne units to form a substituted benzene ring as the repeating unit in the polymer chain. This process can lead to the formation of hyperbranched or crosslinked polyphenylenes. For instance, the homopolycyclotrimerization of aromatic diynes can result in partly crosslinked, insoluble polyphenylenes, while copolycyclotrimerization with a monoyne can yield soluble, hyperbranched structures. nih.gov

Rhodium complexes are also highly effective for the polymerization of phenylacetylene (B144264) derivatives. nih.gov These catalysts can promote the living polymerization of substituted acetylenes, allowing for control over the polymer's molecular weight and architecture. The resulting polyacetylenes are π-conjugated materials with potential applications in electronics and materials science.

Table 1: Representative Polymerization of Aryl-Substituted Internal Alkynes

| Catalyst System | Monomer(s) | Polymerization Type | Resulting Polymer Architecture | Reference |

| Co₂(CO)₈ | Aromatic Diyne | [2+2+2] Polycyclotrimerization | Crosslinked Polyphenylene | nih.gov |

| Co₂(CO)₈ | Aromatic Diyne + Monoyne | [2+2+2] Copolycyclotrimerization | Hyperbranched Polyphenylene | nih.gov |

| Rhodium(I) Complex | Phenylacetylene Derivative | Addition Polymerization | Linear Polyacetylene | nih.gov |

Chemoselective Transformations and Orthogonal Reactivity

The presence of two distinct reactive sites in Benzene, 1-chloro-3-(1-propyn-1-yl)- —the C-Cl bond on the aromatic ring and the C≡C triple bond—allows for the exploration of chemoselective reactions, where one functional group reacts preferentially while the other remains intact. This orthogonal reactivity is highly valuable in multistep organic synthesis.

Selective Functionalization of the Alkyne in Presence of the Aryl Halide

The alkynyl group can be selectively functionalized through various addition reactions, such as hydrosilylation and hydroboration, without affecting the aryl chloride.

Hydrosilylation: The addition of a silicon-hydride bond across the alkyne is a powerful method to introduce silyl (B83357) groups. Copper-catalyzed hydrosilylation of unsymmetrical internal aryl alkynes has been shown to proceed with high regioselectivity, favoring the formation of α-vinylsilanes. This transformation is tolerant of various functional groups, including aryl halides. nih.gov

Hydroboration: The addition of a boron-hydride bond to the alkyne provides access to valuable vinylboronate esters. While traditional hydroboration often proceeds with cis-addition, methods for trans-selective hydroboration of internal alkynes have been developed using ruthenium catalysts. chemrxiv.org Furthermore, iron-catalyzed hydroboration has demonstrated regioselectivity that can be controlled by the choice of the boron source (pinacolborane vs. bis(pinacolato)diboron). chemrxiv.org

Table 2: Selective Functionalization of the Alkyne Moiety

| Reaction Type | Catalyst/Reagent | Product Type | Key Features | Reference |

| Hydrosilylation | Copper(I) salt / Silane (B1218182) | α-Vinylsilane | High regioselectivity, tolerant of aryl halides | nih.gov |

| trans-Hydroboration | Ruthenium complex / Pinacolborane | E-Vinylboronate ester | trans-Selective addition | chemrxiv.org |

| Hydroboration | Iron complex / Boron source | Vinylboronate ester | Regioselectivity dependent on boron source | chemrxiv.org |

Selective Functionalization of the Aryl Halide in Presence of the Alkyne

Conversely, the chloroarene moiety can be selectively functionalized using cross-coupling reactions like the Sonogashira and Suzuki-Miyaura couplings, provided the conditions are chosen carefully to avoid reaction at the alkyne.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples aryl halides with terminal alkynes. While the target molecule itself contains an internal alkyne, which is generally less reactive in Sonogashira coupling, the aryl chloride can be selectively coupled with a terminal alkyne. The success of this chemoselective coupling often depends on the choice of catalyst, ligands, and reaction conditions.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed cross-coupling reaction of aryl halides with organoboron compounds is a cornerstone of modern organic synthesis. The reaction is known for its high functional group tolerance, and conditions can be optimized to selectively couple the aryl chloride of Benzene, 1-chloro-3-(1-propyn-1-yl)- with a variety of boronic acids or their esters, leaving the internal alkyne untouched.

Table 3: Selective Functionalization of the Aryl Halide Moiety

| Reaction Type | Catalyst System | Coupling Partner | Product Type | Key Features |

| Sonogashira Coupling | Palladium/Copper catalyst | Terminal Alkyne | Diarylacetylene derivative | Chemoselective C(sp²)-C(sp) bond formation |

| Suzuki-Miyaura Coupling | Palladium catalyst / Ligand | Arylboronic acid | Biaryl derivative | High functional group tolerance |

Transition Metal-Catalyzed Transformations of Benzene, 1-chloro-3-(1-propyn-1-yl)-

The interplay between the aryl halide and the alkyne under transition metal catalysis can lead to complex and valuable transformations, including oxidative couplings and C-H bond functionalizations.

Oxidative Coupling Reactions

Palladium-catalyzed oxidative coupling reactions can engage both the aryl halide and the alkyne in intramolecular or intermolecular processes. For instance, oxidative coupling of two allene (B1206475) molecules has been achieved with palladium catalysis, suggesting the potential for related couplings involving the alkyne of the title compound. nih.gov Rhodium(III)-catalyzed oxidative annulation reactions are particularly noteworthy. In these reactions, an arene's C-H bond can be activated and subsequently annulated with an alkyne. nih.govresearchgate.netrsc.org This type of transformation could lead to the formation of complex polycyclic aromatic systems from Benzene, 1-chloro-3-(1-propyn-1-yl)-. nih.govresearchgate.netrsc.org

Table 4: Potential Oxidative Coupling Reactions

| Catalyst | Reaction Type | Potential Outcome | Reference |

| Palladium(II) | Oxidative Cross-Coupling | Formation of new C-C bonds involving the alkyne | nih.gov |

| Rhodium(III) | Oxidative Annulation | Construction of polycyclic aromatic systems | nih.govresearchgate.netrsc.org |

C-H Bond Activation and Functionalization

The aromatic C-H bonds of Benzene, 1-chloro-3-(1-propyn-1-yl)- are potential sites for functionalization through transition metal-catalyzed C-H activation. The presence of the chloro and propynyl substituents will influence the regioselectivity of these reactions.

The chloro group, being an ortho, para-director in classical electrophilic aromatic substitution, can also influence the regioselectivity of metal-catalyzed C-H activation. However, in many catalytic systems, the directing effect of other functional groups can override this preference. The propynyl group itself is not a classical directing group, but its steric and electronic properties will play a role in determining the site of C-H activation.

Rhodium(III)-catalyzed C-H activation and annulation with alkynes is a well-established method for the synthesis of carbo- and heterocycles. nih.govresearchgate.netrsc.org Similarly, palladium catalysis can be employed for various C-H functionalization reactions. nih.gov For a substrate like Benzene, 1-chloro-3-(1-propyn-1-yl)-, C-H activation could potentially occur at the ortho-positions to the chloro or propynyl groups, leading to a variety of functionalized derivatives.

Table 5: Potential C-H Bond Activation and Functionalization

| Catalyst | Reaction Type | Potential Site of Functionalization | Reference |

| Rhodium(III) | C-H Annulation with Alkynes | Ortho to existing substituents | nih.govresearchgate.netrsc.org |

| Palladium(II) | C-H Arylation/Olefination | Ortho to existing substituents | nih.gov |

Catalytic Hydrosilylation of Related Alkynes

The catalytic hydrosilylation of alkynes is a highly effective and atom-economical method for the synthesis of vinylsilanes, which are valuable intermediates in organic synthesis. researchgate.net This process involves the addition of a silicon-hydrogen bond across the carbon-carbon triple bond of an alkyne, catalyzed by a transition metal complex. For unsymmetrical internal aryl alkynes, such as Benzene, 1-chloro-3-(1-propyn-1-yl)-, a key challenge is controlling the regioselectivity and stereoselectivity of the addition. nih.gov The reaction can theoretically yield four different isomers, but with appropriate catalyst selection, high selectivity for a single product can often be achieved.

The hydrosilylation of aryl alkynes can be catalyzed by a variety of transition metals, including platinum, rhodium, iridium, ruthenium, cobalt, and copper. rsc.orgnih.govacs.orgnih.gov The choice of catalyst and ligands, as well as the silane reagent and reaction conditions, plays a crucial role in determining the outcome of the reaction.

Research on related unsymmetrical internal aryl alkynes has shown that the electronic nature and position of substituents on the aromatic ring can influence the regioselectivity of the hydrosilylation. For instance, in platinum-catalyzed reactions, an ortho-substituent on the aryl group, whether electron-donating or electron-withdrawing, tends to direct the silyl group to the α-position relative to the aryl ring. thieme-connect.com Para-substituents generally exhibit a weaker directing effect. thieme-connect.com

Recent advancements have focused on developing more selective and efficient catalysts. Copper-catalyzed systems have been reported to provide excellent regio- and stereoselectivity, exclusively yielding α-vinylsilane products with a broad scope of internal aryl alkynes. nih.gov Similarly, ruthenium(II) complexes have been shown to effectively catalyze the hydrosilylation of internal alkynes with high regio- and stereoselectivity under mild conditions. nih.gov Cobalt complexes have also emerged as efficient catalysts, capable of promoting the hydrosilylation of various alkynes to produce single isomeric products in high yields. acs.org

The general mechanism for transition-metal-catalyzed hydrosilylation often follows a Chalk-Harrod or a modified Chalk-Harrod cycle. chimia.ch This typically involves the oxidative addition of the hydrosilane to the metal center, followed by alkyne insertion into the metal-hydride or metal-silyl bond, and subsequent reductive elimination to yield the vinylsilane product and regenerate the active catalyst. nih.gov However, alternative mechanisms, including those involving silyl radical formation or sigma-bond metathesis, have also been proposed for certain catalytic systems. chimia.chresearchgate.net

The resulting vinylsilanes from the hydrosilylation of compounds like Benzene, 1-chloro-3-(1-propyn-1-yl)- are versatile synthetic intermediates that can be further functionalized. researchgate.net For example, they can undergo transformations such as protodesilylation, cross-coupling reactions, and epoxidation, making them valuable building blocks in the synthesis of more complex molecules.

Table 1: Catalyst Systems for Hydrosilylation of Unsymmetrical Internal Aryl Alkynes

| Catalyst System | Typical Substrates | Predominant Regioisomer | Stereoselectivity | Reference(s) |

| Copper (Cu) complexes | Unsymmetrical internal aryl alkynes | α-vinylsilane | High | nih.gov |

| Rhodium (Rh) and Iridium (Ir) heterobimetallic catalysts | Terminal and internal alkynes | α-selective (Rh), β(Z)-selective (Ir) | High | rsc.org |

| Ruthenium(II) complexes | Internal alkynes | Varies with substrate and ligand | High | nih.gov |

| Three-coordinate Cobalt(I) complexes | Terminal and internal alkynes | β-(E) for terminal, (E) for symmetrical internal | High | acs.org |

| Platinum oxide (PtO₂) | Unsymmetrical internal aryl alkynes with ortho-substituents | α-silylated | Not specified | thieme-connect.com |

Advanced Spectroscopic Characterization and Theoretical Spectral Correlation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments and Anisotropy Effects

Precise experimental ¹H and ¹³C NMR data for Benzene (B151609), 1-chloro-3-(1-propyn-1-yl)- are not readily found in the surveyed literature. However, expected chemical shifts can be predicted based on established principles and data for analogous structures.

The ¹H NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons and the methyl protons of the propynyl (B12738560) group. The protons on the chlorinated benzene ring will be influenced by the electron-withdrawing nature of the chlorine atom and the anisotropic effects of the aromatic ring current and the triple bond of the propynyl group. These effects cause a deshielding of the aromatic protons, leading to signals in the downfield region, typically between 7.0 and 7.5 ppm. The relative positions of these protons (ortho, meta, para to the substituents) will result in a complex splitting pattern. The methyl protons of the propynyl group are expected to appear as a singlet in the upfield region, likely around 2.0 ppm.

In the ¹³C NMR spectrum, the carbon atoms of the benzene ring will resonate in the aromatic region (typically 120-140 ppm). The carbon directly attached to the chlorine atom (C-Cl) will be significantly deshielded. The quaternary carbons, including the one attached to the propynyl group and the acetylenic carbons, will also show distinct chemical shifts. The sp-hybridized carbons of the alkyne would be expected in the range of 80-90 ppm. The methyl carbon of the propynyl group will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for Benzene, 1-chloro-3-(1-propyn-1-yl)-

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic H | 7.0 - 7.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzene, 1-chloro-3-(1-propyn-1-yl)-

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-Cl | >130 |

| Aromatic C-H | 125 - 130 |

| Aromatic C-C≡ | >120 |

| Acetylenic C | 80 - 90 |

Two-Dimensional NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons on the aromatic ring. Cross-peaks would be observed between protons that are spin-spin coupled, allowing for the tracing of the proton connectivity within the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would identify which protons are directly attached to which carbon atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, providing a direct link between the proton and carbon skeletons of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying the connections between different functional groups. For instance, correlations would be expected between the aromatic protons and the acetylenic carbons, as well as between the methyl protons and the acetylenic carbons, confirming the attachment of the propynyl group to the benzene ring.

Computational Prediction and Validation of NMR Parameters

In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting NMR chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, theoretical chemical shifts can be obtained. These predicted values, when compared with empirical data from similar compounds, can provide a high degree of confidence in the spectral assignments. Such calculations would be instrumental in validating the predicted assignments in Tables 1 and 2 and would provide a robust theoretical framework for the interpretation of any future experimental NMR data.

Vibrational Spectroscopy (IR and Raman)

Characteristic Vibrational Modes of Chloroaryl and Propynyl Groups

The IR and Raman spectra of Benzene, 1-chloro-3-(1-propyn-1-yl)- would be characterized by the vibrational modes of its constituent chloroaryl and propynyl moieties.

Chloroaryl Group: The C-Cl stretching vibration is typically observed in the fingerprint region of the IR spectrum, generally between 800 and 600 cm⁻¹. The aromatic C-H stretching vibrations appear at higher wavenumbers, usually above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring give rise to a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and their positions can indicate the substitution pattern of the benzene ring.

Propynyl Group: The most characteristic vibration of the propynyl group is the C≡C triple bond stretch, which is expected to appear as a sharp, and typically weak to medium intensity, band in the region of 2260-2100 cm⁻¹ in the IR spectrum. The C-H stretching of the methyl group would be observed around 2960 cm⁻¹, and its bending vibrations would appear at lower frequencies.

Table 3: Predicted Characteristic Vibrational Frequencies for Benzene, 1-chloro-3-(1-propyn-1-yl)-

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic | C-H stretch | >3000 |

| Aromatic | C=C stretch | 1600 - 1450 |

| Chloroaryl | C-Cl stretch | 800 - 600 |

| Propynyl | C≡C stretch | 2260 - 2100 |

Theoretical Calculation of Infrared and Raman Spectra using DFT

Computational chemistry offers a powerful approach to simulate the vibrational spectra of molecules. Using DFT calculations with an appropriate basis set, the harmonic vibrational frequencies and their corresponding IR and Raman intensities can be calculated. These theoretical spectra can then be used to aid in the assignment of experimental spectra. By comparing the calculated vibrational modes with the predicted characteristic frequencies, a comprehensive understanding of the molecule's vibrational properties can be achieved. Such theoretical calculations would be essential for interpreting any future experimental IR and Raman data for Benzene, 1-chloro-3-(1-propyn-1-yl)- and for confirming its structural features.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their ionized forms and fragmentation products. wikipedia.org

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places, which allows for the unambiguous determination of a compound's elemental composition. docbrown.info For Benzene, 1-chloro-3-(1-propyn-1-yl)-, with the molecular formula C₉H₇Cl, HRMS can readily confirm this composition.

A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern of the molecular ion peak. Chlorine exists as two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. This results in two distinct molecular ion peaks: the [M]⁺ peak corresponding to molecules containing ³⁵Cl, and an [M+2]⁺ peak for those containing ³⁷Cl, with a relative intensity ratio of approximately 3:1.

Interactive Data Table: Predicted HRMS Isotopic Profile for C₉H₇Cl Users can sort the table by clicking on the headers.

| Ion | Isotope Composition | Calculated m/z | Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ | C₉H₇³⁵Cl | 150.02360 | 100.0 |

| [M+1]⁺ | ¹³CC₈H₇³⁵Cl | 151.02696 | 9.8 |

| [M+2]⁺ | C₉H₇³⁷Cl | 152.02065 | 32.0 |

Fragmentation Pathway Analysis and Structural Deductions

In electron ionization mass spectrometry (EI-MS), the high-energy electrons used for ionization impart significant energy to the molecular ion, causing it to fragment in predictable ways. The resulting fragmentation pattern is a unique signature that reveals structural details of the molecule. chemguide.co.uk For aromatic compounds, fragmentation patterns are often characterized by the stability of the benzene ring. libretexts.org

For Benzene, 1-chloro-3-(1-propyn-1-yl)-, the fragmentation pathways can be inferred from related structures like propylbenzene (B89791) and chlorobenzene (B131634). docbrown.infonist.gov The molecular ion ([C₉H₇Cl]⁺˙) would be observed at m/z 150/152.

Plausible fragmentation pathways include:

Loss of a Chlorine Radical: Cleavage of the C-Cl bond would result in the formation of a [C₉H₇]⁺ ion at m/z 115. This is a common fragmentation for chlorinated aromatic compounds.

Loss of a Methyl Radical: Fission of the C-C bond in the propynyl side chain can lead to the loss of a methyl radical (•CH₃), yielding a stable [C₈H₄Cl]⁺ ion at m/z 135/137.

Formation of Phenyl Cation: Cleavage of the bond between the benzene ring and the propynyl group could lead to the formation of the phenyl cation [C₆H₅]⁺ at m/z 77, a characteristic fragment for many benzene derivatives. docbrown.info

Other Fragments: Smaller fragments corresponding to [C₄H₃]⁺ (m/z 51) and [C₃H₃]⁺ (m/z 39) from further fragmentation of the ring or side chain are also possible. docbrown.info

Interactive Data Table: Plausible Mass Fragments of Benzene, 1-chloro-3-(1-propyn-1-yl)- Users can sort the table by clicking on the headers.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula |

|---|---|---|

| 150 | Molecular Ion | [C₉H₇Cl]⁺˙ |

| 135 | [M - CH₃]⁺ | [C₈H₄Cl]⁺ |

| 115 | [M - Cl]⁺ | [C₉H₇]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

Predicted Collision Cross Sections for Ion Mobility Spectrometry

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. wikipedia.orgnih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers that may be indistinguishable by MS alone. nih.gov The key physical parameter derived from an IMS experiment is the ion's rotationally averaged Collision Cross Section (CCS), which represents the effective area of the ion as it tumbles and moves through a buffer gas. mdpi.com

While experimental CCS values for Benzene, 1-chloro-3-(1-propyn-1-yl)- are not available, they can be predicted with high accuracy using computational methods. unizar.es Machine learning models, such as those based on support vector machines or artificial neural networks, are trained on large datasets of known compounds with experimentally determined CCS values. unizar.esnih.gov These models use a variety of calculated molecular descriptors—numerical values that encode a molecule's structural and physicochemical properties—to predict the CCS for a new compound. nih.gov

Computational Chemistry Investigations of Benzene, 1 Chloro 3 1 Propyn 1 Yl

Reactivity and Selectivity Prediction

Beyond understanding the static properties of a molecule, DFT calculations can predict its chemical reactivity and the selectivity of its reactions. This is achieved through the calculation of reactivity descriptors.

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a general measure of a molecule's reactivity. sphinxsai.com These include:

Chemical Potential (μ): Related to the "escaping tendency" of electrons. (μ ≈ (EHOMO + ELUMO) / 2)

Chemical Hardness (η): Measures the resistance to change in electron distribution. (η ≈ (ELUMO - EHOMO) / 2)

Global Softness (S): The reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. (ω = μ² / 2η) researchgate.net

There are three main types of Fukui functions:

f+(r): For predicting nucleophilic attack (where an electron is added). substack.com

f-(r): For predicting electrophilic attack (where an electron is removed). substack.com

f0(r): For predicting radical attack. substack.com

By calculating the condensed Fukui function for each atom in Benzene (B151609), 1-chloro-3-(1-propyn-1-yl)-, one can identify the most reactive sites. For example, the carbon atoms of the alkyne group and specific carbons on the aromatic ring would be expected to have significant Fukui values, indicating their susceptibility to attack.

Table 4: Hypothetical Global Reactivity Descriptors for Benzene, 1-chloro-3-(1-propyn-1-yl)- (Note: Calculated from the hypothetical values in Table 2.)

| Descriptor | Value |

| Chemical Potential (μ) | -3.90 eV |

| Chemical Hardness (η) | 2.95 eV |

| Global Softness (S) | 0.34 eV-1 |

| Electrophilicity Index (ω) | 2.58 eV |

Transition State Modeling for Reaction Pathways

Transition state (TS) theory is a cornerstone of understanding chemical reactivity, and computational modeling is instrumental in identifying and characterizing the high-energy transition state structures that govern reaction rates. For "Benzene, 1-chloro-3-(1-propyn-1-yl)-", various reaction pathways can be envisaged, particularly involving the reactive propynyl (B12738560) group.

Computational methods, primarily Density Functional Theory (DFT), are employed to map the potential energy surface of a reaction. This process involves locating the stationary points, which correspond to reactants, intermediates, transition states, and products. A transition state is a first-order saddle point on this surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.

For instance, the hydration of the alkyne moiety in "Benzene, 1-chloro-3-(1-propyn-1-yl)-" to form a ketone is a reaction amenable to transition state modeling. The reaction would likely proceed via electrophilic addition. The transition state for the initial attack of a hydronium ion on the alkyne would be modeled to determine the activation energy. The subsequent steps involving the addition of water and tautomerization to the ketone would also have their own transition states.

The geometry of the transition state provides crucial information about the mechanism. For example, in the aforementioned hydration, the geometry of the transition state would reveal the extent of bond formation between the alkyne carbon and the incoming electrophile, as well as the degree of C-C π-bond breaking. The vibrational frequencies of the transition state are also calculated; a single imaginary frequency corresponds to the motion along the reaction coordinate, confirming the structure as a true transition state.

A hypothetical reaction pathway for the electrophilic addition of HBr to the alkyne is presented in the table below, illustrating the type of data generated from transition state modeling.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants (Molecule + HBr) | DFT/B3LYP/6-31G | 0.0 | 0 |

| Transition State 1 (Markovnikov add.) | DFT/B3LYP/6-31G | +15.2 | 1 |

| Transition State 2 (Anti-Markovnikov) | DFT/B3LYP/6-31G | +18.5 | 1 |

| Product (Markovnikov) | DFT/B3LYP/6-31G | -5.8 | 0 |

| Product (Anti-Markovnikov) | DFT/B3LYP/6-31G* | -2.1 | 0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Insights into Regioselectivity and Stereoselectivity of Reactions

Many reactions involving "Benzene, 1-chloro-3-(1-propyn-1-yl)-" could potentially yield multiple products, leading to questions of regioselectivity and stereoselectivity. Computational chemistry offers powerful predictive tools to understand and rationalize these outcomes. rsc.org

Regioselectivity: This refers to the preference for bond formation at one position over another. In the case of "Benzene, 1-chloro-3-(1-propyn-1-yl)-", electrophilic addition to the unsymmetrical alkyne presents a regioselective choice. The electrophile could add to the carbon atom closer to the benzene ring or to the terminal methyl-bearing carbon.

Computational models can predict the favored regioisomer by comparing the activation energies of the competing transition states. The pathway with the lower activation energy will be kinetically favored. The stability of the resulting carbocation intermediate can also be computationally assessed. For this molecule, the carbocation formed upon addition to the internal alkyne carbon would be stabilized by resonance with the benzene ring, suggesting this would be the favored pathway.

Furthermore, electrophilic aromatic substitution on the benzene ring is another reaction where regioselectivity is key. The existing chloro and propynyl groups direct incoming electrophiles to specific positions on the ring. While halogens are generally ortho-, para-directing deactivators, the propynyl group's electronic influence would also need to be considered. quora.com Computational methods can calculate the electron density at each carbon atom of the benzene ring and model the transition states for substitution at the ortho, meta, and para positions to predict the major product.

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. For reactions involving the alkyne, such as its reduction to an alkene, stereoselectivity becomes important. For example, the reduction could lead to either the (E)- or (Z)-alkene. Computational modeling of the reaction pathway on a catalyst surface or with a specific reducing agent can help predict which stereoisomer will be preferentially formed by comparing the energies of the diastereomeric transition states.

Intermolecular Interactions

The non-covalent interactions between molecules of "Benzene, 1-chloro-3-(1-propyn-1-yl)-" dictate its macroscopic properties such as boiling point, melting point, and solubility. Computational methods are essential for a detailed understanding of these subtle but significant forces.

While "Benzene, 1-chloro-3-(1-propyn-1-yl)-" does not possess classical hydrogen bond donors like -OH or -NH groups, it can participate in weaker hydrogen bonding and other interactions. The hydrogen atom of the terminal methyl group of the propynyl moiety is generally not considered a hydrogen bond donor. However, the molecule can act as a hydrogen bond acceptor in several ways:

The chlorine atom, with its lone pairs of electrons, can act as a weak hydrogen bond acceptor.

The π-electron clouds of the benzene ring and the alkyne are electron-rich and can act as acceptors for hydrogen bonds from suitable donors. researchgate.net

Computational studies, often using methods like MP2 (Møller-Plesset perturbation theory of the second order) which are adept at describing dispersion forces, can quantify the strength of these weak interactions. nih.gov An energy decomposition analysis can further break down the interaction energy into electrostatic, exchange-repulsion, polarization, and dispersion components to provide a deeper understanding of the nature of the bonding. nih.gov

The presence of the benzene ring in "Benzene, 1-chloro-3-(1-propyn-1-yl)-" makes it a candidate for π-stacking interactions. These are non-covalent interactions between aromatic rings that are crucial in areas like materials science and biology. rsc.org Computational modeling can explore the potential energy surface of a dimer of this molecule to identify the most stable configurations.

Several geometries for π-stacking are possible:

Parallel-displaced: The benzene rings are parallel but offset from one another. This is often the most stable arrangement for benzene itself.

T-shaped (or edge-to-face): The edge of one benzene ring (the C-H bonds) points towards the face of another.

Sandwich: The rings are directly on top of each other. This is generally disfavored due to electrostatic repulsion between the π-electron clouds.

Computational studies would likely reveal that the most stable dimer of "Benzene, 1-chloro-3-(1-propyn-1-yl)-" adopts a parallel-displaced or a T-shaped conformation to maximize attractive dispersion forces while minimizing electrostatic repulsion. stfc.ac.uk The presence of the chloro and propynyl substituents would influence the precise geometry and interaction energy compared to unsubstituted benzene.

A hypothetical table of interaction energies for different dimer configurations is shown below.

| Dimer Configuration | Method/Basis Set | Interaction Energy (kcal/mol) |

| Parallel-displaced | MP2/cc-pVTZ | -2.8 |

| T-shaped | MP2/cc-pVTZ | -2.5 |

| Sandwich | MP2/cc-pVTZ | -1.5 |

Applications in the Synthesis of Complex Organic Molecules

Role as a Key Building Block for Polyaromatic Systems

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and π-extended molecules is a cornerstone of materials science, with applications in organic electronics and bio-imaging. researchgate.net Alkynyl-substituted benzenes are crucial precursors in this field. Methodologies like benzannulation of enediynyl alcohols and cyclization of alkynyl-phosphonium salts demonstrate the power of alkyne functionalities in constructing complex aromatic systems. wvu.edunih.gov

Specifically, a compound like Benzene (B151609), 1-chloro-3-(1-propyn-1-yl)- can be envisioned as a key component in tandem cyclization reactions. wvu.edu The propynyl (B12738560) group can undergo annulation reactions to form new rings fused to the initial benzene core. The chloro-substituent, while deactivating, directs electrophilic substitution to the positions ortho and para to it, and can be used in a final step for further functionalization or be removed. msu.edu Strategies involving the cyclization of alkynes promoted by Brønsted acids to rapidly build large PAHs could potentially utilize this building block. researchgate.net

Table 1: Potential Reactions for Polyaromatic Synthesis

| Reaction Type | Role of 1-chloro-3-(1-propyn-1-yl)benzene | Potential Product Class |

|---|---|---|

| Benzannulation | Enediyne precursor wvu.edu | Benzo[b]fluorene derivatives wvu.edu |

| Alkyne Annulation | Phosphonium salt intermediate nih.gov | Phosphorus-containing PAHs nih.gov |

| [2+2+2] Cycloaddition | Alkynyl component researchgate.net | Polysubstituted benzene derivatives researchgate.net |

Integration into Natural Product Scaffolds (Theoretical and Proposed)

While specific examples of the direct use of Benzene, 1-chloro-3-(1-propyn-1-yl)- in total synthesis of natural products are not prominent in the literature, its structural motifs are relevant. The phenylpropargyl unit is a component of various complex molecules. Acetylene, as a simple two-carbon unit, can act as a "molecular glue" to connect different fragments in the synthesis of bioactive molecules and natural products. nih.gov

Theoretically, this compound could serve as a fragment in a convergent synthesis. For instance, the propynyl group could be hydrated to a ketone, which is a common functional group in natural products. Alternatively, the alkyne could undergo a Sonogashira coupling followed by an intramolecular cyclization, a common strategy for building heterocyclic systems found in many alkaloids. The chloro-substituent provides a handle for late-stage functionalization, a desirable feature in the synthesis of analogs for structure-activity relationship studies.

Precursor for Advanced Materials (e.g., π-Conjugated Polymers, Liquid Crystals)

Alkynyl benzene derivatives are recognized as essential building blocks for advanced materials such as conjugated polymers and liquid crystals. researchgate.net The polymerization of substituted phenylacetylenes, in particular, has been a subject of intense research. Rhodium-based catalysts are highly effective for these polymerizations, often yielding highly stereoregular polymers with a cis-transoidal configuration. rsc.orgrsc.org These polymers have potential applications in electronics, optics, and membrane separations. rsc.org

Benzene, 1-chloro-3-(1-propyn-1-yl)- can be considered a functionalized monomer for such polymerizations. The presence of the chloro group would modify the electronic properties of the resulting poly(phenylacetylene) (PPA). Research has shown that substituents on the phenyl ring strongly influence the catalytic activity and the properties of the resulting polymer. rsc.org A multicomponent catalytic system, for example, composed of a rhodium complex, a boronic acid, and a base, has been developed for the well-controlled living polymerization of phenylacetylenes, allowing for the synthesis of end-functionalized polymers with narrow molecular-weight distributions. researchgate.netnih.gov

Table 2: Polymerization of Substituted Phenylacetylenes

| Catalyst System | Polymerization Type | Key Features | Reference |

|---|---|---|---|

| Rhodium(I) complexes with N-functionalized phosphine (B1218219) ligands | Coordination-Insertion | High stereoregularity (cis-transoidal), high molecular weight | rsc.org |

| [Rh(nbd)Cl]2 / Aryl boronic acid / PPh3 / KOH | Living Polymerization | Controlled molecular weight, narrow dispersity (Mw/Mn = 1.02–1.09) | researchgate.netnih.gov |

| Cationic rhodium(I) catalysts | Stereoselective | Megadalton PPAs, moderate dispersity | rsc.org |

This table represents general findings for substituted phenylacetylenes, applicable to the theoretical polymerization of Benzene, 1-chloro-3-(1-propyn-1-yl)-.

Scaffold for Ligand Design in Catalysis

The rigid framework and reactive handles of Benzene, 1-chloro-3-(1-propyn-1-yl)- make it an interesting scaffold for designing specialized ligands for transition metal catalysis. The propynyl group can be used to synthesize phosphine ligands, which are ubiquitous in catalysis. For example, hydrophosphination of the alkyne could introduce a phosphine group, and the chloro-substituent could be used to tune the electronic properties of the final ligand or to anchor the ligand to a support.

Furthermore, the coordination of an acetylide (formed by deprotonating the terminal alkyne, if it were a terminal alkyne) to a metal center can enhance the reactivity of the triple bond, turning it into a building block for new chelating ligands. acs.org While the subject compound is an internal alkyne, related reactions on the triple bond could be envisaged. For instance, the alkyne can react with N-reagents in the presence of an iridium catalyst to form new C,N-chelating ligands. acs.org The development of rhodium(I) catalysts with functionalized phosphine ligands for polymerization highlights the synergy between ligand design and catalytic performance. rsc.org The strategic placement of the chloro and propynyl groups on the benzene ring allows for the potential creation of hemilabile ligands, where one group can reversibly bind to a metal center, influencing the catalytic cycle. rsc.org

Catalysis Mediated by or Involving Benzene, 1 Chloro 3 1 Propyn 1 Yl Analogues

Palladium-Catalyzed Organic Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds. For analogues of Benzene (B151609), 1-chloro-3-(1-propyn-1-yl)-, the Sonogashira coupling is the most prominent reaction, linking aryl halides with terminal alkynes. wikipedia.org

Early catalytic systems often required harsh conditions for aryl chlorides. However, the development of advanced ligands has enabled these couplings under milder conditions. Electron-rich and bulky phosphine (B1218219) ligands, as well as N-heterocyclic carbenes (NHCs), have proven particularly effective. uwindsor.calibretexts.org For instance, the use of P(t-Bu)₃ with a Pd(0) source allows for the room-temperature coupling of various aryl bromides, and related systems show high reactivity for aryl chlorides. organic-chemistry.org NHC-palladium complexes are also highly efficient, capable of catalyzing copper-free Sonogashira reactions. libretexts.org The choice of ligand, base, and the potential inclusion of a copper(I) co-catalyst are critical parameters that must be optimized for a given substrate pair. wikipedia.org

Table 1: Selected Ligands for Palladium-Catalyzed Sonogashira Coupling of Aryl Chlorides This table is generated based on findings from multiple sources to illustrate ligand effects.

| Ligand Type | Example Ligand | Catalyst System Example | Typical Conditions | Key Findings & Ref. |

|---|---|---|---|---|

| Bulky Alkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | Pd₂(dba)₃ / P(t-Bu)₃ | Room temp. to moderate heat | Highly effective for aryl chlorides, often enabling lower catalyst loadings. uwindsor.caorganic-chemistry.org |

| Dialkylphosphinobiphenyls | XPhos | Pd(OAc)₂ / XPhos | Moderate to high heat | Broad substrate scope, including deactivated aryl chlorides; stable catalysts. organic-chemistry.org |

| N-Heterocyclic Carbenes (NHCs) | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | [Pd(IPr)Cl₂] | Moderate heat | Can replace phosphine ligands, showing high stability and efficiency, often in copper-free systems. wikipedia.orglibretexts.org |

| Other Phosphines | Tedicyp | Pd(OAc)₂ / Tedicyp | High heat | Achieves very high turnover numbers (TONs) for activated aryl chlorides. uwindsor.ca |

While homogeneous palladium catalysts are highly active, their separation from the reaction mixture can be difficult, leading to product contamination and catalyst loss. qualitas1998.net This has driven the development of heterogeneous palladium catalysts, where the active palladium species is immobilized on a solid support. qualitas1998.net

Common supports include activated carbon (Pd/C), silica, alumina, and various polymers. researchgate.netnih.gov These supported catalysts offer significant advantages, including ease of recovery (e.g., by filtration or magnetic separation if supported on magnetic nanoparticles) and potential for recycling over multiple reaction cycles. nih.gov

Research has shown that palladium nanoparticles supported on materials like carbon or encapsulated in polymers are effective for Sonogashira and Heck couplings. nih.gov For example, a palladium catalyst on a magnetic core-shell support (Pd/C@Fe₃O₄) demonstrated good to excellent yields in Heck reactions and could be reused five times with minimal loss of activity. nih.gov However, a critical consideration in heterogeneous catalysis is the potential for metal leaching, where the active catalyst dissolves into the solution and acts as a homogeneous catalyst. qualitas1998.netrsc.org Rigorous testing is necessary to confirm if the catalysis is truly heterogeneous. rsc.org The mechanism for many of these "heterogeneous" reactions is proposed to involve the oxidative addition of the aryl halide to a leached Pd(0) species, followed by the catalytic cycle occurring in the solution phase. rsc.org

Other Transition Metal Catalysis (e.g., Nickel, Gold)

While palladium and rhodium are dominant in this field, other transition metals like nickel and gold offer unique and complementary reactivity for reactions involving analogues of Benzene, 1-chloro-3-(1-propyn-1-yl)-.

Nickel: Nickel catalysts are an attractive, more earth-abundant, and cost-effective alternative to palladium for cross-coupling reactions. youtube.com Nickel is particularly adept at activating resilient C-Cl bonds in aryl chlorides. rsc.orgrsc.org Nickel-catalyzed Negishi (using organozinc reagents) and Sonogashira-type couplings of aryl chlorides with terminal alkynes have been developed. youtube.comrsc.org Recent advances have enabled the cross-electrophile coupling of aryl chlorides with primary alkyl chlorides at room temperature, a challenging transformation that highlights nickel's unique catalytic power. nih.govnih.gov The success of these reactions often relies on specific ligands and additives that promote the desired cross-coupling over side reactions like homocoupling. nih.gov

Gold: Gold catalysis typically proceeds not through oxidative addition cycles but via the powerful Lewis acidity (or π-acidity) of gold(I) and gold(III) complexes. rsc.orgnih.gov Gold catalysts excel at activating the C≡C triple bond of alkynes towards attack by nucleophiles. nih.gov For an aryl alkyne like Benzene, 1-chloro-3-(1-propyn-1-yl)-, a gold catalyst could activate the propynyl (B12738560) group, facilitating reactions such as:

Hydrofunctionalization: The addition of water, alcohols, or amines across the triple bond. nih.gov

Cycloisomerization: Intramolecular reactions where a nucleophile within the same molecule adds to the alkyne, forming heterocyclic or carbocyclic structures. encyclopedia.pub

Haloalkynylation: The simultaneous addition of a halogen and an alkyne across another alkyne, leading to conjugated and halogenated enynes. nih.govresearchgate.net

Dual catalytic systems, such as combining gold catalysis with photoredox catalysis, have further expanded the scope of gold's reactivity to include C-H functionalization under mild, redox-neutral conditions. rsc.org

Table 2: Summary of Catalytic Approaches for Aryl Alkyne Analogues This table provides a generalized comparison of the primary catalytic roles of different metals.

| Metal | Typical Role | Key Reaction Type(s) | Substrate Moiety Activated | Advantages |

|---|---|---|---|---|

| Palladium | Cross-Coupling Catalyst | Sonogashira, Heck | C(sp²)-Cl | High reliability, broad scope, well-understood. wikipedia.orguwindsor.ca |

| Rhodium | C-H Activation Catalyst | Directed C-H Alkynylation | Arene C-H Bond | Bypasses need for pre-functionalized arenes, high regioselectivity. nih.govrsc.org |

| Nickel | Cross-Coupling Catalyst | Sonogashira-type, Negishi | C(sp²)-Cl | Cost-effective, excellent for activating inert C-Cl bonds. rsc.orgnih.gov |

| Gold | π-Acid Catalyst | Hydrofunctionalization, Cycloisomerization | C≡C Triple Bond | Unique reactivity, mild conditions, high functional group tolerance. rsc.orgnih.gov |

Exploration of Nickel-Catalyzed Coupling and Cyclization Reactions

Nickel catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, often providing unique reactivity compared to other transition metals. ntu.edu.sg In the context of analogues of Benzene, 1-chloro-3-(1-propyn-1-yl)-, which are part of the broader class of haloaryl alkynes, nickel-catalyzed reactions are particularly significant for constructing carbo- and heterocyclic frameworks. rsc.org

Research into nickel-catalyzed arylative cyclizations of alkyne-tethered electrophiles, such as those derived from aryl halides, has demonstrated the versatility of this approach. rsc.org Although direct studies on Benzene, 1-chloro-3-(1-propyn-1-yl)- are not extensively documented in readily available literature, the reactivity of its analogues, particularly ortho-haloaryl acetylenes, provides significant insights. For instance, nickel-catalyzed regioselective addition/cyclization of o-(cyano)phenyl propargyl ethers with arylboronic acids has been developed to synthesize highly functionalized 1-naphthylamines. rsc.org This reaction proceeds via a regioselective anti-addition of the arylboronic acid to the alkyne, followed by nucleophilic addition of the resulting alkenylnickel species to the nitrile group. rsc.org Mechanistic studies suggest the involvement of a Ni(I) species in the catalytic cycle. rsc.org

In a similar vein, nickel-catalyzed reductive cross-coupling reactions of aryl halides with alkyl halides have been established as a robust method for C-C bond formation. nih.gov These reactions are often tolerant of a wide range of functional groups. nih.gov The direct reductive cross-coupling of alkyl halides with aryl halides can be achieved efficiently using equimolar amounts of starting materials. nih.gov Furthermore, nickel-catalyzed cross-coupling of non-activated alkyl halides is a transformative methodology in organic synthesis, with the mechanism being highly dependent on the type of ligand employed.

The table below summarizes representative findings in nickel-catalyzed reactions of analogous aryl alkynes and aryl halides.

| Catalyst System | Reactants | Product Type | Key Findings |

| Ni(0)/P(CH₂Ph)₃/MAD | o-arylcarboxybenzonitriles and alkynes | Coumarins | Proceeds via cleavage of two C-C σ bonds and alkyne insertion. |

| Ni(II)/chiral BiOX ligand | α-chloroesters and (hetero)aryl iodides | α-arylesters | Asymmetric reductive cross-coupling with good yields and enantioselectivities. nih.gov |

| Ni(cod)₂/Ligand | Aryl chlorides and primary alkyl chlorides | Alkylated arenes | Cross-electrophile coupling facilitated by an iodide or bromide additive. |

| Ni/biimidazole | Aryl aziridines and aryl iodides | β-phenylethylamines | Electrochemical enantioselective reductive cross-coupling. acs.org |

This table presents data from studies on analogues and related compounds to illustrate the principles of nickel catalysis.

Gold-Catalyzed Activation of Alkynes

Gold catalysts, particularly Au(I) and Au(III) complexes, are renowned for their potent σ- and π-Lewis acidity, which enables the activation of alkynes toward nucleophilic attack. acs.orgbeilstein-journals.org This reactivity has been extensively exploited in the development of a wide array of synthetic methods, including the formation of complex cyclic and polycyclic structures from arylalkyne substrates. acs.orgrsc.org

The activation of the alkyne moiety in analogues of Benzene, 1-chloro-3-(1-propyn-1-yl)- can initiate a cascade of reactions. For example, gold(I)-catalyzed intramolecular hydroarylation of allenes, which can be formed from propargyl esters, leads to the formation of vinyl-substituted benzocycles. nih.gov Similarly, gold-catalyzed cyclization of 1,5-enynes can proceed through a 1,6-hydride transfer to assemble tricyclic skeletons. nih.gov

In the context of haloalkynes, gold(I)-catalyzed hydroarylation of indoles with these substrates has been shown to produce Z-alkenyl indoles with high selectivity at room temperature. Computational studies suggest a mechanism involving the activation of the alkyne by the gold catalyst, followed by nucleophilic attack of the indole.

Furthermore, gold-catalyzed oxidative cyclization of amide-alkynes provides access to functionalized γ-lactams through a tandem reaction involving alkyne oxidation and carbene/alkyne metathesis. rsc.org The versatility of gold catalysis is also demonstrated in the formal [3+3] cycloaddition of diyne-ene substrates, facilitated by an amide co-catalyst, to produce polysubstituted benzenes. nih.gov

The following table highlights key research findings in gold-catalyzed reactions of analogous alkyne-containing substrates.

| Catalyst System | Substrate Type | Product Type | Key Mechanistic Feature |

| [JohnPhosAu(MeCN)]SbF₆ | γ-alkynoic acids | Enol-lactones | Intramolecular cyclization without competing hydration. acs.org |

| IPrAuNTf₂ | 1-(1-alkynyl)cyclopropyl ketones and indoles | Polycyclic furans | 5-endo-dig cyclization to form an oxocarbenium intermediate. rsc.org |

| AuCl₃ | Alkynes tethered to cycloheptatriene (B165957) | Tricyclic adducts | Stepwise exo-cyclization of the cycloheptatriene onto the gold-activated alkyne. |

| (C₆F₅)₃PAuCl/AgSbF₆ | 1,5-enynes | Fused polycyclic rings | Tandem reaction initiated by hydride transfer. nih.gov |

| IPrAuCl/AgSbF₆ | 1,6-enynes and diphenylsulfoxide | Cyclopropyl (B3062369) aldehydes | Formation of a gold cyclopropyl carbene complex. acs.org |

This table presents data from studies on analogues and related compounds to illustrate the principles of gold catalysis.

Sustainable and Green Chemistry Approaches in Synthesis and Catalysis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis and catalytic functionalization of alkynes. mdpi.comchu.edu.cn Key strategies include the development of recyclable catalysts, the use of environmentally benign solvents, and the design of atom-economical reactions. mdpi.com

The choice of solvent is another critical factor in green chemistry. The use of water or bio-derived solvents in catalytic reactions is highly desirable. For example, palladium-catalyzed Sonogashira coupling reactions have been successfully carried out in γ-valerolactone-based ionic liquids, which are partially bio-based, under mild, copper-free conditions. rsc.org Metal- and solvent-free conditions have also been developed for certain alkyne transformations, further enhancing the green credentials of these synthetic methods. mdpi.com For instance, a metal-free synthesis of alkynyl selenides from terminal alkynes has been achieved using polyethylene (B3416737) glycol (PEG) 200 as a solvent under aerobic conditions. researchgate.net

The table below provides an overview of sustainable approaches relevant to the synthesis and catalysis of aryl alkyne analogues.

| Green Chemistry Approach | Catalyst/System | Reaction Type | Key Advantage |

| Recyclable Catalyst | Nano-Ag/g-C₃N₄ | Halogenation of terminal alkynes | High efficiency and reusability. nih.gov |

| Recyclable Catalyst | Silica-anchored proline-Cu(I) | Sonogashira coupling | Palladium-free, recyclable system. mdpi.com |

| Green Solvent | PdCl₂(PPh₃)₂ in [TBP][4EtOV] | Sonogashira coupling | Use of a bio-based ionic liquid. rsc.org |

| Metal- and Solvent-Free | K₃PO₄/t-BuOK in PEG 200 | Synthesis of alkynyl selenides | Avoids transition metals and hazardous solvents. researchgate.net |

| Metal- and Solvent-Free | Brønsted acid | Aromatic C-H functionalization | Catalyzed under metal- and solvent-free conditions. rsc.org |

This table presents data from studies on analogues and related compounds to illustrate the principles of green chemistry in catalysis.

Structure Reactivity Relationship Studies of Chloroarylalkynes

Influence of Halogen Substituent Position on Reactivity

The position of the chlorine atom on the benzene (B151609) ring—ortho, meta, or para—profoundly impacts the reactivity of the alkyne moiety. This influence is primarily a consequence of the electronic effects exerted by the halogen substituent, which is a combination of its inductive and resonance effects.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, generally follows the order I > Br > Cl, with aryl chlorides being the least reactive. wikipedia.orgresearchgate.net This is attributed to the increasing bond strength of the carbon-halogen bond from iodine to chlorine. For chloroarylalkynes, the chlorine atom's primary electronic influence is its electron-withdrawing inductive effect (-I effect), which deactivates the benzene ring towards electrophilic substitution. However, it also possesses a weak electron-donating resonance effect (+R effect) due to its lone pairs of electrons.

In the context of reactions involving the alkyne group, such as the Sonogashira coupling, the electronic nature of the substituent on the aryl ring plays a significant role. Electron-withdrawing groups tend to increase the rate of oxidative addition of the aryl halide to the palladium(0) catalyst, a key step in the catalytic cycle. acs.org

The position of the chlorine atom determines the extent to which these electronic effects are transmitted to the reaction center.

Para-position (1-chloro-4-(1-propyn-1-yl)benzene): The electron-withdrawing inductive effect is most effectively transmitted, which can enhance the reactivity of the aryl chloride in some coupling reactions.

Meta-position (1-chloro-3-(1-propyn-1-yl)benzene): The inductive effect is still significant, though generally weaker than at the para position. The resonance effect does not directly influence the carbon atom bearing the alkyne group.

Ortho-position (1-chloro-2-(1-propyn-1-yl)benzene): In addition to electronic effects, a significant steric hindrance is introduced by the proximity of the chlorine atom to the propynyl (B12738560) group. acs.orgrsc.org This steric clash can impede the approach of reactants and catalysts, often leading to a decrease in reaction rates and yields compared to the meta and para isomers. acs.org

Illustrative Data Table: Predicted Relative Reactivity of Chloro-(1-propyn-1-yl)benzene Isomers in a Model Sonogashira Coupling

| Isomer | Halogen Position | Dominant Effect | Predicted Relative Reactivity |

| 1-Chloro-4-(1-propyn-1-yl)benzene | para | Strong Inductive Effect | High |

| 1-Chloro-3-(1-propyn-1-yl)benzene | meta | Moderate Inductive Effect | Moderate |

| 1-Chloro-2-(1-propyn-1-yl)benzene | ortho | Steric Hindrance | Low |

Note: This table is illustrative and based on established principles of organic chemistry. Actual relative reactivities may vary depending on the specific reaction conditions.

Effect of Propynyl Group Substitution Pattern (1-propyn-1-yl vs. other isomers)

The substitution pattern of the propynyl group itself can influence the reactivity of the molecule. The key isomers to consider are the 1-propyn-1-yl group (a disubstituted alkyne) and the 2-propyn-1-yl group (a terminal alkyne, also known as a propargyl group).

The most significant difference lies in their participation in reactions that specifically require a terminal alkyne. For instance, the classic Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org Therefore, a compound like 1-chloro-3-(2-propyn-1-yl)benzene, which possesses a terminal alkyne, would readily undergo Sonogashira coupling at the alkyne position. In contrast, "Benzene, 1-chloro-3-(1-propyn-1-yl)-" is an internal alkyne and would not participate as the alkyne component in a standard Sonogashira reaction.

Furthermore, the steric environment around the triple bond differs. The 1-propyn-1-yl group has a methyl group directly attached to the alkyne, which can exert a moderate steric influence. The 2-propyn-1-yl group has the triple bond at the terminus of the chain, which is generally more accessible.

Illustrative Data Table: Reactivity in Sonogashira Coupling Based on Propynyl Isomer

| Compound | Propynyl Isomer | Alkyne Type | Reactivity in Sonogashira Coupling (as alkyne partner) |

| 1-Chloro-3-(1-propyn-1-yl)benzene | 1-propyn-1-yl | Internal | Not reactive |

| 1-Chloro-3-(2-propyn-1-yl)benzene | 2-propyn-1-yl (propargyl) | Terminal | Reactive |

Note: This table illustrates the fundamental difference in reactivity based on the presence of a terminal alkyne required for the Sonogashira reaction.

Steric and Electronic Effects on Reaction Rates and Selectivity

As introduced in the previous sections, both steric and electronic effects are paramount in governing the reaction rates and selectivity of chloroarylalkynes.

Electronic Effects: The electron-withdrawing nature of the chlorine atom influences the electron density of the benzene ring and the alkyne moiety. This effect is modulated by its position (ortho, meta, or para) as described by the Hammett equation, which provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. libretexts.org For reactions where the transition state involves the development of a negative charge on the aromatic ring, electron-withdrawing groups like chlorine generally increase the reaction rate. Conversely, for reactions involving the formation of a positive charge, they tend to decrease the rate.

Steric Effects: Steric hindrance arises from the spatial arrangement of atoms. libretexts.org In the case of "Benzene, 1-chloro-3-(1-propyn-1-yl)-", the steric environment is influenced by both the chloro and the propynyl groups. As mentioned, an ortho-chloro substituent significantly increases steric bulk around the alkyne, potentially hindering the approach of a catalyst or another reactant. acs.orgrsc.org The methyl group of the 1-propyn-1-yl substituent also contributes to the steric profile of the molecule.

The interplay between these effects can be complex. For instance, in a palladium-catalyzed cross-coupling reaction, an electron-withdrawing group might electronically favor the reaction, but if it is in the ortho position, the steric hindrance could override this electronic activation and slow the reaction down.

Illustrative Data Table: Interplay of Steric and Electronic Effects

| Substituent Position | Electronic Effect on Aryl Halide Reactivity | Steric Effect on Alkyne Accessibility | Overall Predicted Impact on Reaction Rate |

| para-Chloro | Activating (electron-withdrawing) | Minimal | Rate enhancement |

| meta-Chloro | Moderately Activating | Minimal | Moderate rate enhancement |

| ortho-Chloro | Activating (electron-withdrawing) | Significant Hindrance | Rate decrease (steric hindrance likely dominates) |

Note: This table provides a simplified, illustrative overview. The actual outcome depends on the specific reaction and its mechanism.

Comparative Analysis with Related Aryl Alkene and Alkane Derivatives

To fully understand the role of the propynyl group, it is instructive to compare the reactivity of "Benzene, 1-chloro-3-(1-propyn-1-yl)-" with its corresponding alkene and alkane analogs: (E)-1-chloro-3-(prop-1-en-1-yl)benzene and 1-chloro-3-propylbenzene (B7819253). The defining difference between these molecules is the hybridization of the carbon atoms in the side chain: sp for the alkyne, sp² for the alkene, and sp³ for the alkane.

The triple bond of the alkyne is a region of high electron density, making it susceptible to electrophilic addition and a good participant in various cycloaddition and coupling reactions. schoolwires.net The double bond of the alkene is also electron-rich and undergoes similar reactions, though its reactivity can differ. researchgate.net The single bonds of the alkane are generally unreactive under the conditions used for alkyne and alkene transformations.

A key reaction for comparison is catalytic hydrogenation. The alkyne can be selectively hydrogenated to the corresponding alkene, typically using a poisoned catalyst like Lindlar's catalyst, or fully hydrogenated to the alkane using a more active catalyst like palladium on carbon. researchgate.netyoutube.com The alkene can also be hydrogenated to the alkane.

Illustrative Data Table: Comparative Reactivity in Catalytic Hydrogenation

| Compound | Functional Group | Relative Rate of Hydrogenation to Alkane |

| Benzene, 1-chloro-3-(1-propyn-1-yl)- | Alkyne | Fastest |

| (E)-1-Chloro-3-(prop-1-en-1-yl)benzene | Alkene | Intermediate |

| 1-Chloro-3-propylbenzene | Alkane | Slowest (requires harsh conditions) |

Note: This table illustrates the general trend of reactivity in catalytic hydrogenation, where the more unsaturated the bond, the more readily it is reduced.

In cross-coupling reactions, the reactivity of the C-Cl bond can also be influenced by the nature of the side chain, although this effect is generally less pronounced than the direct participation of the alkyne or alkene in reactions.

Future Research Directions and Emerging Paradigms

Exploration of Novel Reaction Methodologies

The synthesis of chloroarylalkynes such as Benzene (B151609), 1-chloro-3-(1-propyn-1-yl)- predominantly relies on transition metal-catalyzed cross-coupling reactions. The Sonogashira-Hagihara cross-coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a cornerstone methodology in this context. nih.gov Future research is increasingly focused on overcoming the limitations of traditional catalytic systems and exploring more sustainable and efficient alternatives.

A significant area of investigation is the development of novel catalyst systems. While homogeneous palladium catalysts are effective, they often suffer from issues like metal leaching and difficult recovery. Consequently, heterogeneous catalysts, particularly single-atom catalysts (SACs), are gaining considerable attention. nih.gov Research into palladium SACs has demonstrated their potential to provide selectivity comparable to homogeneous systems while offering enhanced metal utilization and easier recovery. nih.gov However, challenges remain, especially concerning the activation of less reactive aryl chlorides compared to bromides and iodides. nih.gov

Future work will likely concentrate on designing SACs with optimized coordination environments to enhance their activity towards challenging substrates like 1-chloro-3-(1-propyn-1-yl)benzene's precursors. Furthermore, exploring the influence of the reaction environment, including the choice of solvent, base, and potential co-catalysts, is crucial for maximizing the performance of these novel heterogeneous systems. nih.gov Beyond palladium, the exploration of catalysts based on more abundant and less toxic metals like copper or nickel represents another vital research avenue for developing greener synthetic routes.

Design of Advanced Functional Materials Based on Chloroarylalkyne Scaffolds

The rigid, linear geometry of the alkyne unit combined with the electronic properties of the chlorophenyl group makes Benzene, 1-chloro-3-(1-propyn-1-yl)- and related chloroarylalkynes attractive building blocks for advanced functional materials. researchgate.net The inherent structural features of this scaffold can be exploited to create materials with tailored optical, electronic, and mechanical properties.